Efinaconazole-N-oxide

Description

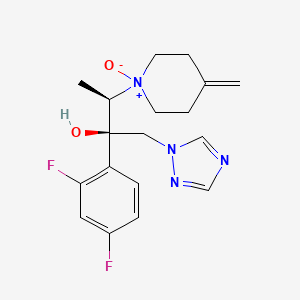

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylidene-1-oxidopiperidin-1-ium-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F2N4O2/c1-13-5-7-24(26,8-6-13)14(2)18(25,10-23-12-21-11-22-23)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3/t14-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARBKVDEPDEZCY-RDTXWAMCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)[N+]3(CCC(=C)CC3)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)[N+]3(CCC(=C)CC3)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Investigation of Efinaconazole N Oxidation Pathways and Biotransformation

Enzymatic N-Oxidation Mechanisms of Efinaconazole (B1671126) in Biological Systems

The biotransformation of efinaconazole, a triazole antifungal agent, involves several metabolic pathways, with oxidative processes playing a crucial role. The formation of N-oxide metabolites is a recognized route for the metabolism of drugs containing tertiary nitrogen atoms, a structural feature present in efinaconazole. This transformation is primarily enzymatic, occurring within biological systems to facilitate the drug's elimination. The N-oxidation of efinaconazole is hypothesized to be a key step in its metabolic journey, converting the lipophilic parent drug into a more water-soluble derivative. This process is generally catalyzed by two major superfamilies of enzymes: the Cytochrome P450 (CYP450) system and the Flavin-containing monooxygenase (FMO) system. hyphadiscovery.com For triazole antifungals, the CYP450 system is of particular significance. beilstein-journals.org

Role of Cytochrome P450 Enzymes (CYP450) in Triazole N-Oxidation Studies

The Cytochrome P450 superfamily of heme-containing enzymes is central to the Phase I metabolism of a vast array of xenobiotics, including most azole antifungal drugs. researchgate.netmdpi.com These enzymes catalyze various oxidative reactions, including N-oxidation. hyphadiscovery.com The interaction between azole antifungals and CYP450 enzymes is twofold: they are often substrates for these enzymes, and many are also potent inhibitors. researchgate.net

Studies on the triazole antifungal voriconazole (B182144) have clearly established that its extensive metabolism, leading to the formation of a major circulating N-oxide metabolite, is mediated by CYP450 enzymes. nih.govwashington.edu Specifically, CYP2C19 and CYP3A4 have been identified as the primary enzymes responsible for voriconazole's N-oxidation, with a minor contribution from CYP2C9. nih.govsemanticscholar.orgnih.gov

In Vitro Models for Studying Efinaconazole N-Oxidation (e.g., hepatocyte and microsomal systems)

To elucidate the metabolic pathways of drugs like efinaconazole without the complexities of in vivo studies, researchers rely on various in vitro models that replicate the metabolic environment of the liver. The most common and valuable of these are human liver microsomes and primary hepatocytes. pmda.go.jphres.ca

Human Liver Microsomes: This subcellular fraction is derived from the endoplasmic reticulum of hepatocytes and contains a high concentration of Phase I metabolic enzymes, particularly the CYP450 family. escholarship.org Microsomes are a standard tool for studying drug metabolism, including identifying which CYP450 isoforms are involved in specific reactions. pmda.go.jp Studies on efinaconazole have utilized human liver microsomes to determine its inhibitory potential against various CYP enzymes and to identify the key isoforms involved in its biotransformation, such as CYP2C19 and CYP3A4. pmda.go.jpescholarship.orgresearchgate.net These models are instrumental in investigating the formation of oxidative metabolites like Efinaconazole-N-oxide.

Human Primary Hepatocytes: These are intact liver cells that offer a more comprehensive model of hepatic metabolism. They contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, allowing for the study of sequential metabolic reactions. In vitro studies in human primary hepatocytes have been used to confirm that efinaconazole does not induce CYP1A2 or CYP3A4 activities. hres.ca The use of hepatocytes allows for a more complete metabolic profile, including the formation of both primary and subsequent secondary metabolites. Regulatory review documents confirm that metabolism studies for efinaconazole were conducted using both human liver microsomes and human hepatocytes. pmda.go.jpfda.gov

These in vitro systems are crucial for characterizing the formation of metabolites like this compound and for predicting potential drug-drug interactions. escholarship.org

Characterization of this compound as a Primary or Secondary Metabolite

Metabolites are categorized as either primary or secondary. A primary metabolite is formed directly from the parent drug, typically through Phase I reactions such as oxidation, reduction, or hydrolysis. A secondary metabolite is the product of further metabolism of a primary metabolite, often through Phase II conjugation reactions.

N-oxidation is a classic Phase I oxidative reaction catalyzed by enzymes like CYP450. hyphadiscovery.com This process introduces an oxygen atom to a nitrogen atom in the parent molecule. Therefore, a metabolite formed through a single N-oxidation event on the parent drug, such as this compound, is classified as a primary metabolite . This initial transformation increases the polarity of the efinaconazole molecule, which is the first step toward facilitating its excretion from the body. While no studies directly label this compound as a primary metabolite, its formation via a direct oxidative attack on the parent compound is consistent with the definition of a primary metabolic process.

Comparative Metabolic Profiling of Efinaconazole, Including N-Oxidation and Other Biotransformation Routes

Efinaconazole undergoes extensive biotransformation in the body through various pathways. hres.ca The primary routes of metabolism involve oxidative and reductive processes, with the potential for subsequent glucuronidation of the resulting metabolites. hres.ca

While several metabolites are formed, analysis of human plasma has identified one as being predominant. hres.ca

Key Biotransformation Routes:

Oxidation: This is a major pathway for efinaconazole. It includes processes like N-oxidation, which results in the formation of This compound , and hydroxylation. The involvement of CYP2C19 and CYP3A4 is central to these oxidative transformations. pmda.go.jp

Reduction: Reductive processes also contribute to the metabolism of efinaconazole. hres.canih.gov

Glucuronidation: This is a Phase II conjugation reaction where a glucuronic acid moiety is added to a metabolite, significantly increasing its water solubility for easier excretion. This process likely acts on the primary oxidative and reductive metabolites. hres.ca

Metabolic Profile: Pharmacokinetic studies in humans have consistently shown that while efinaconazole is extensively metabolized, the primary metabolite detected in systemic circulation is a compound designated as H3 . hres.caescholarship.orgresearchgate.netnih.gov The plasma concentrations of the H3 metabolite typically equal or exceed those of the parent drug after topical application. escholarship.org

Chemical Synthesis and Formation of Efinaconazole N Oxide As an Impurity

Pathways of Efinaconazole-N-oxide Formation during Chemical Synthesis and Manufacturing

During the production of Efinaconazole (B1671126), several impurities can be formed. ingentaconnect.com this compound, also identified as Impurity F in some studies, is primarily formed through the oxidation of the parent Efinaconazole molecule. researchgate.net The tertiary amine of the piperidine (B6355638) ring in the Efinaconazole structure is susceptible to oxidation, leading to the formation of the corresponding N-oxide. o2hdiscovery.coresearchgate.net This transformation can occur during the synthesis or manufacturing process if oxidizing conditions are present. While specific pathways during synthesis are not extensively detailed in available literature, the formation is generally understood to be a result of oxidative stress on the Efinaconazole molecule. researchgate.net

Oxidative Degradation Studies of Efinaconazole Leading to N-Oxide Generation

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products. core.ac.uk Efinaconazole has been subjected to various stress conditions, including oxidative, acidic, basic, thermal, and photolytic degradation, to assess its stability. gjpb.de

It has been reported that Efinaconazole preparations are susceptible to oxidative reactions. nih.gov In laboratory settings, the generation of this compound has been explicitly demonstrated through the controlled oxidation of Efinaconazole. One method involves using meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane to facilitate the oxidation, yielding the N-oxide impurity. researchgate.net This targeted synthesis confirms the oxidative degradation pathway leading to the formation of this specific impurity. researchgate.net Comprehensive degradation studies ensure that analytical methods are capable of detecting and quantifying any potential impurities that may arise during the product's shelf life. gjpb.de

Isolation, Identification, and Structural Elucidation of this compound as an Impurity

The identification and characterization of impurities are crucial for quality control in pharmaceutical manufacturing. researchgate.net this compound has been isolated and its structure confirmed using a variety of modern analytical techniques.

In research focused on Efinaconazole impurities, the N-oxide (referred to as Impurity F) was prepared by oxidizing Efinaconazole with m-CPBA and then purified using flash column chromatography. researchgate.net The definitive structure of the impurity was elucidated and confirmed through spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Electrospray Ionization Mass Spectrometry (ESI-MS), and High-Resolution Mass Spectrometry (HRMS). researchgate.net These analytical methods provide detailed information about the molecular structure, confirming the addition of an oxygen atom to the nitrogen of the piperidine ring. o2hdiscovery.coresearchgate.net

| Identifier | Information | Source |

|---|---|---|

| Chemical Name | 1-((2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-methylenepiperidine 1-Oxide | o2hdiscovery.co |

| CAS Number | 2055038-63-4 | o2hdiscovery.cosynzeal.com |

| Molecular Formula | C₁₈H₂₂F₂N₄O₂ | o2hdiscovery.cosynzeal.com |

| Molecular Weight | 364.39 g/mol | o2hdiscovery.cosynzeal.com |

Research into Strategies for Mitigating N-Oxide Impurity Formation in Efinaconazole Production

The control of impurities is a fundamental aspect of Active Pharmaceutical Ingredient (API) manufacturing. researchgate.net Research into the synthesis of Efinaconazole has led to the development of strategies to control the formation of impurities, including the N-oxide. ingentaconnect.com By understanding the pathways through which impurities are formed, it is possible to establish appropriate process parameters to minimize their levels. researchgate.net

For this compound, which arises from oxidation, mitigation strategies focus on preventing oxidative conditions during the manufacturing and storage processes. This can include:

Controlling Process Parameters: Adjusting reaction conditions such as temperature, pressure, and exposure to air/oxygen to minimize oxidative stress on the molecule. ingentaconnect.comresearchgate.net

Use of Antioxidants: In formulation studies, antioxidants such as Butylated Hydroxytoluene (BHT) and Ethylenediaminetetraacetic acid (EDTA) have been included in Efinaconazole preparations to prevent oxidative reactions. nih.gov

Inert Atmosphere: Conducting synthesis and handling steps under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric oxygen.

Through careful process optimization and the implementation of such control strategies, the level of this compound and other impurities can be effectively managed to ensure the final product meets the required quality standards. ingentaconnect.comresearchgate.net

Advanced Analytical Methodologies for Efinaconazole N Oxide Detection and Quantification

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for N-Oxide Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and preferred technique for the analysis of drug metabolites due to its high sensitivity, specificity, and selectivity. nih.gov The development of a robust LC-MS/MS method for Efinaconazole-N-oxide is crucial for its reliable quantification in various matrices. N-oxide metabolites can be prone to instability, potentially reverting to the parent drug, which necessitates careful optimization of analytical conditions. researchgate.net

Optimization of Chromatographic and Spectrometric Parameters for this compound

The successful separation and detection of this compound by LC-MS/MS are contingent upon the meticulous optimization of both chromatographic and spectrometric parameters.

Chromatographic Parameters:

The goal of chromatographic optimization is to achieve a symmetric peak shape, adequate retention, and baseline separation of this compound from the parent drug, Efinaconazole (B1671126), and other potential impurities or matrix components. Based on established methods for Efinaconazole and general principles for N-oxide analysis, the following parameters are typically optimized:

Chromatographic Column: Reversed-phase columns, such as C18, are commonly employed for the analysis of triazole antifungals and their metabolites. eurekaselect.comnih.gov Columns with a smaller particle size (e.g., ≤1.9 μm) can offer higher resolution and faster analysis times. eurekaselect.com

Mobile Phase: A combination of an aqueous phase (often containing a buffer like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization) and an organic solvent (typically acetonitrile (B52724) or methanol) is used. researchgate.neteurekaselect.com Gradient elution is often preferred to ensure the efficient elution of all compounds of interest with good peak shapes. mdpi.com The pH of the mobile phase is a critical parameter, with neutral or near-neutral conditions often being favored to maintain the stability of the N-oxide metabolite. researchgate.net

Flow Rate and Injection Volume: These are adjusted to achieve optimal peak shape and sensitivity.

A study on the impurities of Efinaconazole utilized a gradient elution with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile on a C18 column. researchgate.net While this method was for a broader impurity profile, similar starting conditions could be adapted for the specific analysis of the N-oxide.

Spectrometric Parameters:

For quantification using tandem mass spectrometry, the instrument is typically operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Optimization involves:

Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of N-oxides and is commonly used in their LC-MS analysis. researchgate.net

Precursor and Product Ions: The specific precursor ion (typically the protonated molecule [M+H]⁺) of this compound and its most abundant and stable product ions are determined through infusion experiments. The transition of the precursor ion to the product ions is then monitored for quantification.

Collision Energy and Other MS Parameters: Parameters such as collision energy, declustering potential, and gas flows are optimized to maximize the signal intensity of the selected MRM transitions.

A representative table of optimized mass spectrometric parameters for a hypothetical analysis is presented below:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 365.18 | 129.1 | 100 | 35 |

| This compound (Qualifier) | 365.18 | 247.1 | 100 | 25 |

| Efinaconazole (for separation check) | 349.18 | 129.1 | 100 | 38 |

This data is illustrative and would require experimental determination.

Methodological Rigor: Specificity, Linearity, Accuracy, Precision, and Sensitivity in N-Oxide Quantification

A developed LC-MS/MS method must undergo rigorous validation to ensure its reliability for the intended application, following guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).

Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present is crucial. This is demonstrated by the absence of interfering peaks at the retention time of this compound in blank matrix samples and samples containing the parent drug and other potential impurities. nih.gov

Linearity: The linearity of the method is established by analyzing a series of calibration standards over a defined concentration range. A linear relationship between the analyte concentration and the instrument response should be demonstrated, typically with a correlation coefficient (r²) of ≥0.99. eurekaselect.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of scatter between a series of measurements. These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. Acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% for the lower limit of quantification), and for precision, the relative standard deviation (RSD) should not exceed 15% (20% for LLOQ). eurekaselect.com

Sensitivity: The sensitivity of the method is determined by its lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.net

The following table summarizes typical validation parameters for an LC-MS/MS method for Efinaconazole, which would be analogous for its N-oxide.

| Validation Parameter | Typical Specification |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |

| Specificity | No significant interference at the retention time of the analyte |

Application of Other Chromatographic Techniques (e.g., HPLC, HPTLC) for N-Oxide Related Investigations

While LC-MS/MS is the gold standard for quantification, other chromatographic techniques like High-Performance Liquid Chromatography (HPLC) with UV detection and High-Performance Thin-Layer Chromatography (HPTLC) can also be valuable tools in N-oxide related investigations.

High-Performance Liquid Chromatography (HPLC):

HPLC with UV detection is a widely used technique for the analysis of pharmaceuticals. Several stability-indicating HPLC methods have been developed for Efinaconazole, which are capable of separating the parent drug from its degradation products, which would include the N-oxide. gjpb.degjpb.de

In a stability-indicating method, Efinaconazole was subjected to oxidative stress using hydrogen peroxide, a condition likely to produce the N-oxide. gjpb.de The resulting degradation products were separated using a reversed-phase C18 column with a mobile phase of methanol (B129727) and potassium dihydrogen phosphate buffer. gjpb.de The retention time for Efinaconazole was reported to be around 4.55 minutes under specific conditions. gjpb.de The N-oxide, being more polar, would be expected to have a shorter retention time.

The table below outlines typical chromatographic conditions for an HPLC method that could be adapted for the analysis of this compound.

| Parameter | Condition |

| Column | Enable C18 (250 mm x 4.6 mm, 5 µm) gjpb.de |

| Mobile Phase | Methanol: 0.01 M Potassium Dihydrogen Phosphate (pH 5.5) (90:10 v/v) gjpb.de |

| Flow Rate | 2 mL/min gjpb.de |

| Detection Wavelength | 210 nm gjpb.de |

| Injection Volume | 20 µL gjpb.de |

High-Performance Thin-Layer Chromatography (HPTLC):

HPTLC is a planar chromatographic technique that can be used for the identification and quantification of drug substances and their impurities. While less common for the quantification of metabolites in biological matrices compared to LC-MS/MS, HPTLC can be a useful screening tool. Methods for the quantification of Efinaconazole using HPTLC have been reported, demonstrating its applicability to this class of compounds. researchgate.net The development of an HPTLC method for this compound would involve optimization of the stationary phase, mobile phase composition, and detection method to achieve adequate separation and sensitivity.

Computational and Theoretical Studies on Efinaconazole N Oxide

Molecular Modeling and Docking Investigations into Efinaconazole-N-oxide Structure and Potential Interactions

Molecular modeling techniques are instrumental in elucidating the three-dimensional structure of this compound and predicting its interactions with biological targets. The primary target for triazole antifungal agents like efinaconazole (B1671126) is the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. drugbank.com

A molecular docking simulation could be employed to predict the binding affinity and orientation of this compound within the active site of fungal CYP51. Such studies for other triazole derivatives have shown that the nitrogen atom (N4) of the triazole ring coordinates with the heme iron of the enzyme, which is a key interaction for inhibitory activity. youtube.com The introduction of an N-oxide moiety on the piperidine (B6355638) nitrogen of efinaconazole would likely alter the molecule's steric and electronic profile.

Table 1: Hypothetical Docking Interaction Data for this compound with Fungal CYP51

| Interacting Residue | Interaction Type | Potential Impact of N-Oxide |

|---|---|---|

| HEME group | Coordination with Fe ion | Likely maintained, essential for activity |

| TYR132 | Hydrogen Bond | N-oxide may form a new hydrogen bond, increasing affinity |

| PHE228 | Hydrophobic Interaction | N-oxide may slightly alter the orientation, modifying this interaction |

| GLY307 | van der Waals | Minimal change expected |

Quantum Chemical Calculations for Elucidating N-Oxidation Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms and energetics. rsc.orgresearchgate.net The N-oxidation of the piperidine nitrogen in efinaconazole is likely an enzymatic process in vivo, catalyzed by cytochrome P450 monooxygenases or flavin-containing monooxygenases.

These calculations would likely show that the N-oxidation is an energetically favorable process. The results could also be used to study the electronic properties of the transition state, providing a deeper understanding of the reaction mechanism at a molecular level.

Table 2: Hypothetical Calculated Energetic Parameters for the N-Oxidation of Efinaconazole

| Parameter | Calculated Value (kcal/mol) | Interpretation |

|---|---|---|

| Activation Energy (ΔE‡) | 15-25 | Suggests a feasible enzymatic reaction |

| Enthalpy of Reaction (ΔHrxn) | -40 to -60 | Indicates an exothermic and favorable reaction |

| Gibbs Free Energy of Reaction (ΔGrxn) | -35 to -55 | Indicates a spontaneous reaction |

Structure-Activity Relationship (SAR) Analysis: Implications of N-Oxidation for Triazole Derivatives

The structure-activity relationship (SAR) for triazole antifungal agents is well-established, with key features including the triazole ring for heme binding and typically two or three aromatic rings for binding within the active site. youtube.com The introduction of an N-oxide functionality can significantly impact a molecule's physicochemical properties and, consequently, its biological activity. nih.govacs.org

N-oxidation generally increases polarity and water solubility, which could affect the pharmacokinetics of efinaconazole, such as its absorption and distribution. nih.gov The increased polarity might also reduce its ability to cross cell membranes, which could be a critical factor for reaching its intracellular target. However, the N-oxide group can also introduce new hydrogen bonding capabilities, which could potentially enhance binding to the target enzyme, as suggested by the molecular docking analysis.

Table 3: Potential Implications of N-Oxidation on the Properties of Efinaconazole

| Property | Expected Change upon N-Oxidation | Potential Biological Consequence |

|---|---|---|

| Polarity | Increase | Altered solubility and membrane permeability |

| Hydrogen Bonding Capacity | Increase | Potentially stronger binding to the target enzyme |

| Molecular Size and Shape | Minor change | Unlikely to significantly disrupt binding |

| Metabolic Stability | May be altered | Could be a final metabolite or an intermediate |

Prediction of this compound Chemical Reactivity and Stability

Quantum chemical calculations can be used to predict the chemical reactivity and stability of this compound through the analysis of its molecular orbitals and other electronic descriptors. rsc.orgresearchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO gap is an indicator of the chemical stability of a molecule; a larger gap suggests higher stability.

The introduction of the N-oxide group would be expected to lower the energy of the LUMO, making the molecule a better electron acceptor. This could have implications for its reactivity in biological systems, potentially making it more susceptible to reduction. The analysis of the molecular electrostatic potential (MEP) map would reveal the distribution of charge on the molecule, highlighting the electron-rich oxygen atom of the N-oxide as a likely site for interaction with electrophiles or for hydrogen bonding.

Table 4: Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Trend | Implication |

|---|---|---|

| HOMO-LUMO Gap | Likely similar to or slightly smaller than Efinaconazole | Indicates moderate to high chemical stability |

| Electron Affinity | Increased | More susceptible to reduction |

| Ionization Potential | Increased | More resistant to oxidation |

| Dipole Moment | Increased | Consistent with increased polarity |

Future Research Directions in Efinaconazole N Oxide Chemical Biology

Exploration of Uncharacterized Biotransformation Pathways and Subsequent Metabolites of Efinaconazole-N-oxide

The biotransformation of efinaconazole (B1671126) is known to be extensive, involving oxidative and reductive processes, as well as potential glucuronidation, leading to several metabolites. nih.govnih.gov However, the metabolic fate of this compound itself has not been characterized. Future research should focus on in vitro and in vivo studies to determine if this compound is further metabolized in biological systems.

Investigative approaches should include:

In vitro metabolism studies: Incubating this compound with human liver microsomes, hepatocytes, and recombinant cytochrome P450 (CYP) enzymes will be critical to identify the key enzymes responsible for its potential further metabolism.

In vivo animal studies: Administration of this compound to animal models, followed by the analysis of plasma, urine, and feces, would allow for the identification of any subsequent metabolites.

Metabolite identification: Advanced analytical techniques, such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, will be essential for the structural elucidation of any new metabolites formed from this compound.

Advanced Spectroscopic and Structural Analysis of this compound

A thorough characterization of the physicochemical properties of this compound is a fundamental prerequisite for any further biological studies. While its basic chemical identity is known, detailed spectroscopic and structural data are not widely available in the public domain.

| Property | Data |

| Chemical Name | 1-((2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-methylenepiperidine 1-Oxide mdpi.com |

| CAS Number | 2055038-63-4 mdpi.com |

| Molecular Formula | C₁₈H₂₂F₂N₄O₂ mdpi.com |

| Molecular Weight | 364.39 g/mol mdpi.com |

| SMILES Notation | FC1=C(C@@(CN2C=NC=N2)C@@H[N+]3([O-])CCC(CC3)=C)C=CC(F)=C1 mdpi.com |

Future research should aim to generate and publish a comprehensive dataset including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Complete ¹H and ¹³C NMR spectral assignments are necessary for unambiguous structural confirmation and to serve as a reference for future synthetic and metabolic studies. preprints.org

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition. Tandem MS (MS/MS) studies would elucidate characteristic fragmentation patterns, which are crucial for identifying the molecule in complex biological matrices. The fragmentation of N-oxides often involves a characteristic loss of the oxygen atom. nih.govscielo.brsemanticscholar.orgnih.govscielo.br

Infrared (IR) Spectroscopy: An IR spectrum would provide information about the functional groups present in the molecule, with characteristic bands expected for the N-oxide group, hydroxyl group, and the aromatic and aliphatic C-H bonds. researchgate.netvscht.czrsc.org

X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule.

Investigation into the Potential Role of this compound in Modulating Biological Processes (e.g., enzyme inhibition, cellular effects)

The biological activity of this compound is a critical area of investigation. The parent drug, efinaconazole, is a potent inhibitor of fungal lanosterol (B1674476) 14α-demethylase, which is essential for ergosterol (B1671047) biosynthesis. nih.govpatsnap.com It is currently unknown whether the N-oxide metabolite retains any of this activity or possesses other biological effects.

Future studies should explore:

Antifungal Activity: The minimum inhibitory concentrations (MICs) of this compound should be determined against a panel of clinically relevant fungi, including dermatophytes like Trichophyton rubrum and yeasts like Candida albicans, to assess any potential antifungal efficacy. nih.govfrontiersin.orgnih.govresearchgate.net

Enzyme Inhibition Assays: The inhibitory potential of this compound against fungal lanosterol 14α-demethylase should be directly tested to compare its activity with that of the parent compound. Furthermore, its effect on human cytochrome P450 enzymes should be evaluated to assess the potential for drug-drug interactions. nih.govresearchgate.netresearchgate.netresearchgate.net It has been noted that the major metabolite of efinaconazole has a significantly lower potential for clinical drug-drug interactions compared to the parent drug. nih.gov

Cellular Effects: The effect of this compound on fungal and mammalian cell lines should be investigated to determine its cytotoxicity and any potential off-target effects.

Development of Novel Synthetic Routes for this compound for Research Purposes

The availability of pure this compound in sufficient quantities is essential for conducting the aforementioned biological and spectroscopic studies. While the compound is commercially available from several suppliers for research purposes, the development of efficient and scalable synthetic routes would be highly beneficial for the research community.

Future research in this area could focus on:

Direct Oxidation of Efinaconazole: Investigating various oxidizing agents to directly convert efinaconazole to its N-oxide derivative. This would likely be the most straightforward approach.

Synthesis from N-oxide Precursors: Exploring the synthesis of the 4-methylenepiperidine-1-oxide moiety first, followed by its coupling with the appropriate triazole side chain. General methods for the synthesis of piperidines from pyridine N-oxides have been described and could potentially be adapted. organic-chemistry.orgorganic-chemistry.orgdundee.ac.ukgoogle.com

Purification and Characterization: Developing robust methods for the purification and analytical characterization of the synthesized this compound to ensure high purity for biological testing.

By pursuing these future research directions, a comprehensive understanding of the chemical biology of this compound can be achieved, contributing valuable knowledge to the fields of drug metabolism, mycology, and medicinal chemistry.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Efinaconazole-N-oxide in pharmaceutical formulations?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used, employing C18 reverse-phase columns and mobile phases like acetonitrile-phosphate buffer (pH 6.8). Method validation should include specificity, linearity (R² ≥ 0.998), precision (RSD < 2%), and accuracy (recovery 98–102%) using reference standards . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with detailed characterization data (e.g., chemical shifts, coupling constants) provided in Certificates of Analysis (CoA) .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodology : Store in sealed, light-resistant containers at 2–8°C in a dry environment to prevent hydrolysis or photodegradation . Safety protocols include using PPE (gloves, lab coats) and working in fume hoods due to its GHS classification as a skin/eye irritant (Category 2/2A) and potential respiratory toxicity . Spills require neutralization with inert absorbents and disposal via approved hazardous waste channels .

Q. What are the key steps in synthesizing this compound, and how are intermediates characterized?

- Methodology : Synthesis typically involves oxidation of efinaconazole using m-chloroperbenzoic acid (mCPBA) in dichloromethane. Monitor reaction progress via thin-layer chromatography (TLC) and confirm intermediate purity using mass spectrometry (MS) and HPLC. Critical impurities (e.g., (R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one) must be identified and quantified against pharmacopeial standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying environmental conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH) and forced degradation (acid/base hydrolysis, oxidative stress) to identify degradation pathways. Use statistical tools like ANOVA to compare batch variability and assess significance (p < 0.05). Triangulate findings with LC-MS to characterize degradation products and validate stability-indicating methods . For conflicting data, replicate experiments with controlled humidity/temperature chambers and validate via inter-laboratory studies .

Q. What strategies are effective in profiling and quantifying genotoxic impurities in this compound?

- Methodology : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with limits of detection (LOD) ≤ 0.1% for nitrosamines (e.g., N-NO products). Use in silico tools (e.g., Derek Nexus) to predict mutagenicity and cross-validate with Ames tests. For impurity identification, compare retention times and spectral data against SynZeal reference standards . Document all findings in compliance with ICH M7(R1) guidelines .

Q. How should researchers design experiments to assess the metabolic pathways of this compound in preclinical models?

- Methodology : Use radiolabeled (¹⁴C) this compound in rodent hepatocyte assays to track metabolites. Perform liquid scintillation counting (LSC) for quantitative analysis and ultra-high-performance LC (UHPLC) coupled with high-resolution MS for structural elucidation. Compare metabolite profiles with human liver microsomes to extrapolate clinical relevance .

Data Presentation and Compliance

Q. What are the best practices for documenting analytical data to meet regulatory standards (e.g., FDA, EMA)?

- Methodology : Include batch-specific CoAs with NMR, MS, and HPLC chromatograms. For ANDA filings, provide method validation reports (per ICH Q2(R1)) and stability data in eCTD format. Use EP/USP-traceable reference standards and ensure all data is audit-ready with raw datasets archived for 10+ years .

Tables for Key Reference Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.